molecular formula C6H11BrF2 B13610020 1-Bromo-2,2-difluoro-4-methylpentane

1-Bromo-2,2-difluoro-4-methylpentane

Cat. No.: B13610020
M. Wt: 201.05 g/mol
InChI Key: VRRBAXXPMPQNPK-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoro-4-methylpentane is a chemical compound that belongs to the class of haloalkanes. It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. The molecular formula of this compound is C6H11BrF2, and it has a molecular weight of 201.05 g/mol

Preparation Methods

The synthesis of 1-Bromo-2,2-difluoro-4-methylpentane typically involves the halogenation of suitable precursors. One common method is the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3), which results in the substitution of the hydroxyl group with a bromine atom . The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,2-difluoro-4-methylpentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.

    Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of various products depending on the reagents used.

Scientific Research Applications

1-Bromo-2,2-difluoro-4-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-difluoro-4-methylpentane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, can influence the reactivity and stability of the compound, affecting the overall reaction pathways and products formed.

Comparison with Similar Compounds

1-Bromo-2,2-difluoro-4-methylpentane can be compared with other haloalkanes such as:

  • 1-Bromo-2,2-difluorohexane
  • 1-Bromo-2-fluorobutane
  • 1-Bromo-1,1-difluoroethane

These compounds share similar structural features but differ in the number and position of halogen atoms, which can significantly affect their chemical properties and reactivity.

Properties

Molecular Formula

C6H11BrF2

Molecular Weight

201.05 g/mol

IUPAC Name

1-bromo-2,2-difluoro-4-methylpentane

InChI

InChI=1S/C6H11BrF2/c1-5(2)3-6(8,9)4-7/h5H,3-4H2,1-2H3

InChI Key

VRRBAXXPMPQNPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CBr)(F)F

Origin of Product

United States

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